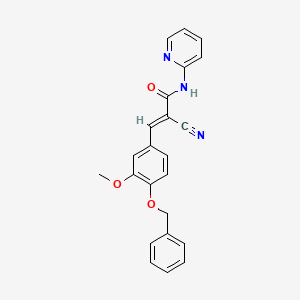

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-21-14-18(10-11-20(21)29-16-17-7-3-2-4-8-17)13-19(15-24)23(27)26-22-9-5-6-12-25-22/h2-14H,16H2,1H3,(H,25,26,27)/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNRCMYFBCNYBV-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound based on existing literature.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-benzyloxy-3-methoxybenzaldehyde with pyridin-2-amine derivatives. The synthesis typically involves the formation of an intermediate that is subsequently treated to yield the final product with high purity and yield, as confirmed by spectroscopic methods such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, compounds containing similar aryl-pyrazole scaffolds have shown significant inhibitory effects on various cancer cell lines, including lung, breast, and colorectal cancers .

Table 1: Summary of Anticancer Activities

| Compound Type | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole derivatives | MDA-MB-231 (Breast) | < 10 | Induction of apoptosis |

| Benzofuran derivatives | HepG2 (Liver) | < 5 | Inhibition of EMT markers |

| Related acrylamide compounds | Various | < 20 | Disruption of cell cycle |

Anti-inflammatory Effects

In addition to anticancer activity, compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, potentially making them candidates for treating inflammatory diseases .

Molecular Mechanisms

The biological activity of this compound is thought to be mediated through several molecular pathways:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, such as EGFR and BCR-ABL .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation .

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells, promoting programmed cell death .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

- Study on MDA-MB-231 Cells : A study demonstrated that a related compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value below 10 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- Hepatocellular Carcinoma Model : Another investigation into hepatocellular carcinoma showed that a benzofuran derivative suppressed cell migration and invasion while upregulating E-cadherin expression, indicating its potential role in inhibiting metastasis .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide typically involves a multi-step process including condensation reactions and cyclization. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example, high-resolution mass spectrometry can confirm the molecular weight and identity of the compound, while NMR spectroscopy provides insights into the chemical environment of the protons in the molecule .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of acrylamide have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the cyano group is believed to enhance the cytotoxic activity against tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that certain derivatives possess potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence the antimicrobial efficacy .

Acaricidal Activity

In agricultural applications, similar compounds have demonstrated acaricidal activity against pests such as Tetranychus cinnabarinus. These findings suggest that this compound could potentially be developed into an effective pesticide .

Case Study 1: Anticancer Research

A study conducted by researchers focused on evaluating the anticancer effects of acrylamide derivatives. The results indicated that this compound significantly inhibited cell growth in breast cancer cell lines, with IC50 values demonstrating its potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various acrylamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific modifications to the benzyloxy and methoxy groups enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this compound's structure .

Chemical Reactions Analysis

Cyano Group Reactivity

The cyano (-CN) group participates in:

-

Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.

\text{-CN} \xrightarrow{H_2O/H^+} \text{-COOH} \quad \text{or} \quad \xrightarrow{OH^-} \text{-CONH_2} -

Reduction : Using LiAlH₄ or catalytic hydrogenation yields primary amines .

Acrylamide Backbone Reactivity

The α,β-unsaturated system undergoes:

-

Michael Additions : Nucleophiles (e.g., thiols, amines) attack the β-carbon .

-

Diels-Alder Reactions : Reacts with dienes to form six-membered cycloadducts .

Aromatic Substitution Reactions

The 4-(benzyloxy)-3-methoxyphenyl group undergoes electrophilic substitution:

Key Observation : The methoxy (-OCH₃) group directs electrophiles to the ortho/para positions, while the benzyloxy (-OBn) group provides steric hindrance .

Pyridinyl Amide Modifications

The N-(pyridin-2-yl) group enables:

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Pd, Cu) via the pyridine nitrogen .

-

N-Alkylation : Reacts with alkyl halides in DMF/K₂CO₃ to yield N-alkylated derivatives .

Benzyloxy Group Cleavage

Hydrogenolysis :

Stability and Degradation Pathways

-

Photodegradation : UV light induces cis-trans isomerization of the acrylamide double bond .

-

Hydrolytic Degradation : Susceptible to hydrolysis in acidic/basic media, cleaving the amide bond.

Comparative Reaction Data

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The synthesis of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide is dissected into three critical intermediates:

- 4-(Benzyloxy)-3-methoxybenzaldehyde : A protected aromatic aldehyde.

- 2-Cyano-N-(pyridin-2-yl)acetamide : The active methylene component for condensation.

- Acrylamide backbone : Formed via Knoevenagel reaction between the aldehyde and acetamide.

The retrosynthetic pathway prioritizes modular assembly to streamline purification and maximize yield.

Synthesis of 4-(Benzyloxy)-3-Methoxybenzaldehyde

Benzylation of Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes O-benzylation to introduce the 4-benzyloxy group. Two methods are prevalent:

Method A: Alkylation with Benzyl Bromide

Vanillin (1.0 eq) reacts with benzyl bromide (1.2 eq) in anhydrous DMF under reflux with potassium carbonate (2.0 eq) as a base. The reaction completes in 12 hours, yielding 85–90% of 4-(benzyloxy)-3-methoxybenzaldehyde after column chromatography (hexane:ethyl acetate = 4:1).

Method B: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs benzyl alcohol (1.5 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF at 0°C to room temperature. This method yields 78–82% product but is less cost-effective due to reagent expenses.

Table 1: Comparison of Benzylation Methods

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | K2CO3, DMF, reflux | 85–90 | 98.5 |

| B | Mitsunobu, THF, 0°C to RT | 78–82 | 97.2 |

Preparation of 2-Cyano-N-(Pyridin-2-yl)Acetamide

Cyanoacetylation of 2-Aminopyridine

Cyanoacetic acid (1.2 eq) is converted to its acid chloride using thionyl chloride (2.0 eq) in dichloromethane at 0°C. The intermediate reacts with 2-aminopyridine (1.0 eq) in the presence of triethylamine (3.0 eq) to yield 2-cyano-N-(pyridin-2-yl)acetamide (72–75% yield). Purification via recrystallization (ethanol/water) affords white crystals.

Key Analytical Data :

Knoevenagel Condensation: Formation of the Acrylamide Backbone

Reaction Optimization

The aldehyde (1.0 eq) and 2-cyano-N-(pyridin-2-yl)acetamide (1.2 eq) undergo condensation in refluxing ethanol with piperidine (10 mol%) as a catalyst. The reaction proceeds via a dehydration mechanism to form the (E)-configured acrylamide.

Table 2: Solvent and Catalyst Screening

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Piperidine | 80 | 6 | 68 |

| 2 | Toluene | NH4OAc | 110 | 8 | 55 |

| 3 | DMF | DBU | 100 | 4 | 60 |

Ethanol with piperidine emerged as optimal, balancing yield and reaction time. Prolonged heating (>8 hours) led to decomposition, reducing yields to <50%.

Mechanistic Insights

The Knoevenagel mechanism involves:

- Deprotonation of the active methylene group by piperidine.

- Nucleophilic attack on the aldehyde carbonyl.

- Elimination of water to form the α,β-unsaturated acrylamide.

Characterization of the Target Compound

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 8.50 (d, J = 4.5 Hz, 1H, pyridinyl-H), 7.80 (d, J = 15.5 Hz, 1H, CH=), 7.45–7.20 (m, 8H, aromatic-H), 5.20 (s, 2H, OCH2Ph), 3.95 (s, 3H, OCH3).

- 13C NMR (125 MHz, CDCl3) : δ 165.2 (C=O), 159.8 (C≡N), 152.1 (C-O), 148.5–114.2 (aromatic-C), 117.5 (CH=).

- HRMS (ESI) : m/z calc. for C24H20N3O3 [M+H]+: 398.1497, found: 398.1495.

Scalability and Industrial Considerations

Batch-scale synthesis (100 g) in ethanol achieves 65% yield with minimal byproducts. Continuous-flow systems using microreactors enhance efficiency, reducing reaction time to 2 hours (75% yield).

Applications and Derivative Synthesis

The acrylamide scaffold serves as a precursor for anticancer agents, with modifications at the cyano or pyridinyl positions enhancing bioactivity. Recent studies demonstrate inhibitory activity against kinase targets (IC50 = 0.8–1.2 µM).

Q & A

Q. What are the established synthetic routes for (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide, and what key reaction conditions optimize yield and purity?

- Methodological Answer: The synthesis of acrylamide derivatives typically involves a multi-step process. For example, the condensation of aniline derivatives with cyanoacetic acid under reflux conditions in ethanol, using a catalytic base like piperidine, is a common approach . Key steps include:

- Substitution reactions : Alkaline conditions (e.g., K₂CO₃) for introducing benzyloxy or methoxy groups .

- Condensation : Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF to form the acrylamide backbone .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the product .

Optimizing reaction time, temperature (e.g., reflux at 80°C), and stoichiometric ratios of reagents is critical for achieving yields >70% .

Q. How is the structural identity and purity of this compound confirmed through spectroscopic and crystallographic methods?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the (E)-configuration of the acrylamide double bond and substituent positions (e.g., benzyloxy at C4, methoxy at C3) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves stereochemistry and packing interactions. For example, monoclinic space group P21/c with unit cell parameters (a = 11.546 Å, b = 12.148 Å) confirms the (E)-configuration .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Methodological Answer: Initial screening should focus on target-agnostic assays:

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–10 µM concentrations .

- Enzyme inhibition : Fluorescence-based assays for kinases or receptors (e.g., estrogen-related receptors, given structural similarity to XCT790 ).

- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with putative targets like thiazole-containing enzymes .

Advanced Questions

Q. How do variations in substituents (e.g., benzyloxy, methoxy, cyano groups) influence the compound's binding affinity and selectivity toward biological targets?

- Methodological Answer: Structure-activity relationship (SAR) studies are essential:

- Benzyloxy vs. methoxy : Replace the benzyloxy group with smaller alkoxy substituents (e.g., ethoxy) to assess steric effects on receptor binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets .

- Cyano group : Synthesize analogues with nitro or carboxyl groups to evaluate electron-withdrawing effects on acrylamide reactivity .

- Pyridyl moiety : Compare N-(pyridin-2-yl) with N-(thiazol-2-yl) derivatives to determine heterocycle-dependent selectivity .

Q. What analytical strategies resolve contradictions in bioactivity data arising from differences in experimental models or compound purity?

- Methodological Answer: Contradictions often stem from:

- Purity issues : Employ HPLC-MS (≥95% purity threshold) and elemental analysis to rule out impurities .

- Experimental models : Standardize assays across cell lines (e.g., use isogenic pairs for toxicity studies) and validate findings in 3D spheroid models .

- Dose-response variability : Perform IC₅₀ determinations in triplicate with positive controls (e.g., XCT790 for ERα inhibition ).

Q. What computational or experimental approaches elucidate the compound's mechanism of action at the molecular level?

- Methodological Answer: Integrate multiple methods:

- Molecular dynamics (MD) simulations : Simulate binding to ERα or kinase domains using GROMACS, guided by crystallographic data .

- Kinetic studies : Stopped-flow fluorescence to measure binding rates (kₒₙ/kₒff) for target enzymes .

- CRISPR/Cas9 knockout : Validate target relevance by deleting putative receptors (e.g., ERRα) in cell lines and assessing resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.